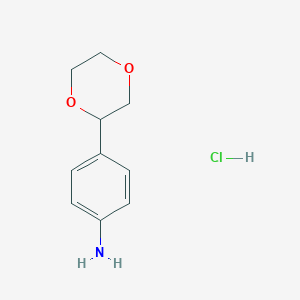
4-(1,4-Dioxan-2-yl)aniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4-Dioxan-2-yl)aniline hydrochloride is a chemical compound with the CAS Number: 2378503-21-8 . It has a molecular weight of 215.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(1,4-Dioxan-2-yl)aniline hydrochloride is 1S/C10H13NO2.ClH/c11-9-3-1-8 (2-4-9)10-7-12-5-6-13-10;/h1-4,10H,5-7,11H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-(1,4-Dioxan-2-yl)aniline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 215.68 .Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact of 1,4-Dioxane Derivatives
Environmental Contamination and Toxicity : 1,4-Dioxane is identified as an emerging contaminant with widespread detection in U.S. drinking water supplies. Due to its solvent stability and physical-chemical characteristics, it poses a significant challenge for remediation efforts. Research highlights the urgent need for effective removal approaches and additional studies on human health effects and environmental fate to guide public health policy for this compound (Godri Pollitt et al., 2019).
Genotoxic Activities : A review on aniline and its metabolites, including those related to 1,4-dioxane structures, delves into their genotoxic potential and relationship with carcinogenic activity. The comprehensive analysis suggests that while aniline itself may not directly induce gene mutations, its metabolites could contribute to chromosomal damage in vitro and in vivo, particularly at high dose levels. This underlines the complexity of assessing the carcinogenic risks associated with chemical exposures and the need for further investigation into the mechanisms of toxicity (Bomhard & Herbold, 2005).
Applications and Considerations
Chemical Stability and Analytical Challenges : The unique properties of 1,4-dioxane and its derivatives make them subjects of interest in chemical analysis and environmental monitoring. Studies emphasize the challenges in detecting and quantifying these compounds in environmental samples, highlighting the need for advanced analytical techniques and methodologies to better understand their distribution, transformation, and impact (Yokoyama, 2015).
Remediation Efforts : The difficulty in remediating 1,4-dioxane and related compounds from contaminated sites is underscored by their physical and chemical properties. Research into alternative removal strategies, such as advanced oxidation processes and bioremediation, is crucial for addressing the environmental persistence and health risks posed by these contaminants (McKay, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-(1,4-dioxan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSOHINVOCRJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2677030.png)
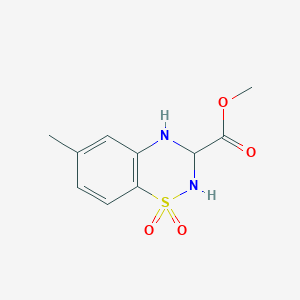
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2677033.png)
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide](/img/structure/B2677034.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide](/img/structure/B2677035.png)

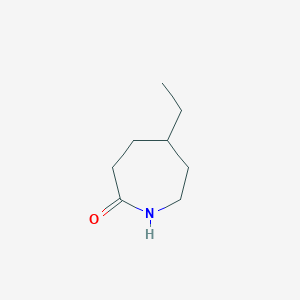
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2677040.png)
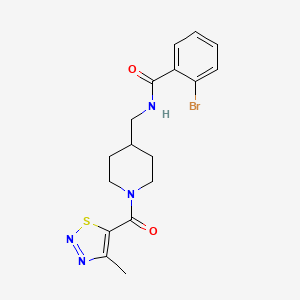

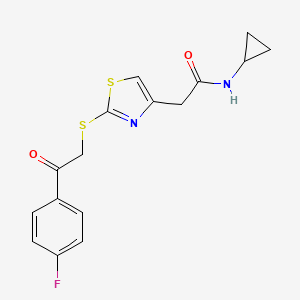

![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile](/img/structure/B2677045.png)